1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene
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Overview
Description
1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C10H13BrO4. It is a derivative of benzene, where the benzene ring is substituted with bromine, methoxy, and methoxymethoxy groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene typically involves the bromination of 4,5-dimethoxy-2-(methoxymethoxy)benzene. One common method is the double Stille cross-coupling reaction. In this process, this compound is reacted with bis-(tributylstannyl)acetylene to produce diarylacetylene. This intermediate can then undergo further reactions, such as Diels–Alder cycloaddition, to form various derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the bromine atom or the aromatic ring.
Coupling Reactions: The compound can participate in coupling reactions, such as the Stille or Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and organostannanes or boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while oxidation can produce aldehydes or acids.
Scientific Research Applications
1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene involves its reactivity towards various chemical reagents. The bromine atom can act as a leaving group in substitution reactions, while the methoxy and methoxymethoxy groups can participate in electron-donating or withdrawing interactions. These properties make the compound versatile in forming new chemical bonds and structures.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-methoxybenzene
- 1-Bromo-4-methoxybenzene
- 1-Bromo-2,5-dimethoxybenzene
- 4-Bromo-1,2-dimethoxybenzene
Uniqueness
1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene is unique due to the presence of both methoxy and methoxymethoxy groups on the benzene ring
Properties
CAS No. |
169776-14-1 |
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Molecular Formula |
C10H13BrO4 |
Molecular Weight |
277.11 g/mol |
IUPAC Name |
1-bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H13BrO4/c1-12-6-15-8-5-10(14-3)9(13-2)4-7(8)11/h4-5H,6H2,1-3H3 |
InChI Key |
WMMGMMPFIATGIH-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C(=C1)OC)OC)Br |
Origin of Product |
United States |
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